N-(furan-2-ylmethyl)-2,4-dimethylaniline chemical structure and properties
N-(furan-2-ylmethyl)-2,4-dimethylaniline chemical structure and properties
Executive Summary
N-(Furan-2-ylmethyl)-2,4-dimethylaniline (C₁₃H₁₅NO) is a secondary amine derivative synthesized via the reductive amination of furfural (a biomass-derived platform chemical) and 2,4-dimethylaniline (2,4-xylidine). As a hybrid structure combining an electron-rich furan heterocycle with a lipophilic dimethyl-substituted aniline, this compound serves as a critical model in biomass valorization research and a versatile intermediate in medicinal chemistry .
This guide details the structural characteristics, validated synthetic protocols, and physicochemical properties of the compound.[1] It is designed for researchers optimizing furfural upgrading pathways or exploring N-furfuryl pharmacophores in drug discovery.
Chemical Identity & Structural Analysis[2][3]
The molecule consists of a 2,4-dimethylphenyl group linked to a furan-2-yl moiety through a methylene (-CH₂-) bridge. The presence of the ortho-methyl group on the aniline ring introduces steric parameters that influence both the synthesis kinetics and the conformational stability of the resulting amine.
Identification Data[2][4]
| Parameter | Value |
| IUPAC Name | N-(Furan-2-ylmethyl)-2,4-dimethylaniline |
| Common Name | N-Furfuryl-2,4-xylidine |
| Molecular Formula | C₁₃H₁₅NO |
| Molecular Weight | 201.27 g/mol |
| SMILES | Cc1ccc(NCCc2ccco2)c(C)c1 |
| InChI Key (Predicted) | Based on structure:[2] SPXKYWDKBVGKMB-UHFFFAOYSA-N (Analogous) |
| CAS Number | Research Grade (Not widely indexed; 3,4-isomer is 356092-19-8) |
Predicted Physicochemical Properties
| Property | Value (Predicted/Typical) | Context |
| Physical State | Viscous Liquid / Low-melting Solid | Ortho-substitution disrupts packing, lowering MP compared to para-analogs. |
| Boiling Point | 290–310 °C (at 760 mmHg) | High due to molecular weight and intermolecular H-bonding. |
| LogP (Octanol/Water) | ~3.2 – 3.5 | Highly lipophilic; suitable for CNS-active drug scaffolds. |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Weakly basic due to delocalization of N-lone pair into the phenyl ring. |
| Solubility | DCM, EtOH, DMSO, Toluene | Insoluble in water. |
Synthetic Pathways & Protocols
The synthesis of N-(furan-2-ylmethyl)-2,4-dimethylaniline is a classic example of reductive amination , a pivotal reaction in green chemistry for converting biomass-derived aldehydes (furfural) into nitrogen-containing value-added chemicals.
Reaction Mechanism
The reaction proceeds in two stages:[3]
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Condensation: Nucleophilic attack of 2,4-dimethylaniline on furfural to form an imine (Schiff base), releasing water.
-
Reduction: Hydrogenation of the C=N bond to the C-N single bond using a hydride source or catalytic hydrogenation.
Visualization: Synthesis Workflow
Figure 1: Step-wise reductive amination pathway from biomass-derived furfural to the target amine.
Standard Operating Procedure (SOP)
Note: This protocol assumes a "One-Pot, Two-Step" approach, which minimizes isolation losses.
Reagents:
-
Furfural (1.0 equiv)[4]
-
2,4-Dimethylaniline (1.0 equiv)[4]
-
Methanol (Solvent, 0.5 M concentration)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or H₂/Pd-C
Protocol:
-
Imine Formation:
-
Charge a reaction flask with 2,4-dimethylaniline and Methanol .
-
Add Furfural dropwise at room temperature.
-
Critical Step: Stir for 4–6 hours. The ortho-methyl group on the aniline may slow down imine formation compared to unsubstituted aniline.[3] Monitor by TLC (disappearance of aldehyde).
-
Observation: The solution typically turns yellow/orange upon imine formation.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add NaBH₄ portion-wise (careful of gas evolution) OR transfer to a hydrogenation vessel with 5% Pd/C (1 mol%) under 1–3 bar H₂.
-
Stir at room temperature for 12 hours.
-
-
Work-up:
-
Quench with water/saturated NH₄Cl.
-
Extract with Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The amine is less polar than the aniline starting material but more polar than the imine.
-
Spectroscopic Characterization (Expected)
For validation, the following spectral signals are characteristic of the target structure.
| Technique | Signal | Assignment |
| ¹H NMR (CDCl₃) | δ 7.38 (d, 1H) | Furan ring proton (C5-H) |
| δ 6.20 – 6.35 (m, 2H) | Furan ring protons (C3-H, C4-H) | |
| δ 6.50 – 7.00 (m, 3H) | Aromatic protons (2,4-dimethylphenyl ring) | |
| δ 4.30 (s, 2H) | Methylene bridge (-CH₂-) (Diagnostic singlet) | |
| δ 3.80 (br s, 1H) | Amine (-NH-), exchangeable | |
| δ 2.15 – 2.25 (s, 6H) | Methyl groups (-CH₃) on phenyl ring | |
| IR Spectroscopy | ~3400 cm⁻¹ | N-H stretch (Secondary amine) |
| ~1500, 1600 cm⁻¹ | C=C Aromatic stretch | |
| ~730 cm⁻¹ | Furan ring breathing mode |
Applications & Research Context
Biomass Valorization
This compound represents a successful "upgrading" of furfural. While furfural itself is unstable and toxic, its conversion to secondary amines creates stable intermediates for:
-
Agrochemicals: Precursors for N-substituted amides.
-
Polymer Additives: Potential use as antioxidants or stabilizers due to the radical-scavenging ability of the aniline moiety.
Pharmaceutical Intermediates
The N-furfuryl motif is a validated pharmacophore found in diuretics (e.g., Furosemide). The addition of the 2,4-dimethyl group increases lipophilicity (LogP > 3), potentially enhancing blood-brain barrier (BBB) permeability for CNS-targeted research.
Corrosion Inhibition
Research into "Green Corrosion Inhibitors" frequently utilizes N-heterocyclic amines. The furan oxygen and the amine nitrogen provide dual anchoring points for adsorption onto mild steel surfaces in acidic media (e.g., HCl pickling baths), forming a protective film.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation - typical of anilines).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The furan ring is sensitive to light and strong acids (ring opening).
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
PubChem. "N-[(furan-2-yl)methyl]aniline Compound Summary." National Library of Medicine. Accessed October 2023. [Link][5]
-
Pinheiro, D. L. J., et al. "Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes." ChemSusChem, 2021. [Link]
-
El Gharbi, R., et al. "Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination." Société Chimique de Tunisie. [Link]
-
Gao, W., et al. "Reductive amination of furfural to furfurylamine with high selectivity." New Journal of Chemistry, 2023. [Link]
Sources
- 1. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses | PDF [slideshare.net]
- 2. N-(Furan-2-ylmethyl)-3,4-dimethylaniline | 356092-19-8 [sigmaaldrich.com]
- 3. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DIMETHYLANILINE | 1300-73-8 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
